molecular formula C10H12N2O B1363735 1-Phenyl-tetrahydro-2(1H)-pyrimidinone CAS No. 56535-85-4

1-Phenyl-tetrahydro-2(1H)-pyrimidinone

Cat. No.: B1363735
CAS No.: 56535-85-4
M. Wt: 176.21 g/mol
InChI Key: UMIOVNLOMRBFII-UHFFFAOYSA-N
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Description

1-Phenyl-tetrahydro-2(1H)-pyrimidinone is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidinones. This compound features a tetrahydropyrimidinone ring with a phenyl group attached to the first carbon atom. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-tetrahydro-2(1H)-pyrimidinone can be synthesized through various synthetic routes. One common method involves the cyclization of N-phenylurea with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: N-phenylurea and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures (around 100°C).

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-tetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.

Scientific Research Applications

1-Phenyl-tetrahydro-2(1H)-pyrimidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-tetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Phenyl-tetrahydro-2(1H)-pyrimidinone can be compared with other similar compounds, such as:

    2-Phenyl-tetrahydro-2(1H)-pyrimidinone: Similar structure but with the phenyl group attached to the second carbon atom.

    1-Phenyl-2,3-dihydro-2(1H)-pyrimidinone: A dihydro derivative with different hydrogenation levels.

    1-Phenyl-4,5-dihydro-2(1H)-pyrimidinone: Another dihydro derivative with hydrogenation at different positions.

The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-phenyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIOVNLOMRBFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363884
Record name 1-Phenyltetrahydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56535-85-4
Record name 1-Phenyltetrahydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5 g (16.5 mM) of N1 -phenylpropane-1,3-diamine are dissolved in 56.5 ml of anhydrous tetrahydrofuran. A mixture of 3.8 g (23.3 mM) of carbonyldiimidazole in 115 ml of anhydrous tetrahydrofuran is poured into the solution, and the mixture is left at room temperature overnight. The mixture is concentrated, taken up in ethyl acetate, washed with normal HCl and dried over MgSO4 to yield 2 g of a white solid that melts at 210°-211° C. and corresponds to the expected product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
56.5 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Two

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